
4-(4-Fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carbonitrile
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its key structural features .
Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, UV-Vis, NMR). Computational methods can also be used to predict these properties .Scientific Research Applications
Synthesis and Chemical Reactivity
- Facile Synthetic Approaches : This chemical compound has been utilized in various synthetic approaches. For example, it undergoes aldol condensation to form derivatives that react with binucleophiles, leading to new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives (Ali et al., 2016).
- Anticonvulsant and Neurotoxicity Evaluation : Some derivatives of this compound have been synthesized and evaluated for their anticonvulsant and neurotoxicity effects, showing potential in neurological research (Shaquiquzzaman et al., 2012).
- Anticancer Agent Synthesis : This compound is involved in the synthesis of anticancer agents. For instance, derivatives have been synthesized and evaluated against human tumor cell lines, with some showing promising results (Tiwari et al., 2016).
Biomedical Research
- Antibacterial Activity : Derivatives of this compound have been prepared and their antibacterial activities evaluated, indicating potential uses in combating bacterial infections (Rostamizadeh et al., 2013).
- Characterization and Pharmacological Potential : The compound has been characterized by various spectroscopic methods, and its derivatives have been studied for potential pharmacological applications (Pragna et al., 2014).
Advanced Material Synthesis
- Synthesis of Novel Schiff Bases : This compound is used in the synthesis of novel Schiff bases, which have applications in materials science due to their unique properties (Puthran et al., 2019).
Molecular Docking and Drug Design
- Docking Studies for Enzyme Inhibition : Docking studies have been conducted with derivatives of this compound to assess their potential as enzyme inhibitors, an essential step in drug discovery (Al-Wahaibi et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-2-oxo-6-propan-2-yl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O/c1-8(2)12-11(7-16)13(18-14(19)17-12)9-3-5-10(15)6-4-9/h3-6,8H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVBQMULPHKTIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC(=O)N1)C2=CC=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737918 | |
| Record name | 4-(4-Fluorophenyl)-2-oxo-6-(propan-2-yl)-1,2-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092843-99-6 | |
| Record name | 4-(4-Fluorophenyl)-2-oxo-6-(propan-2-yl)-1,2-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



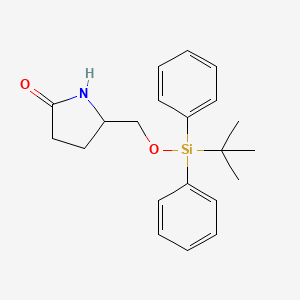
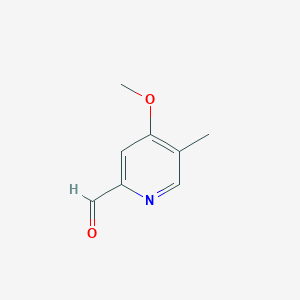
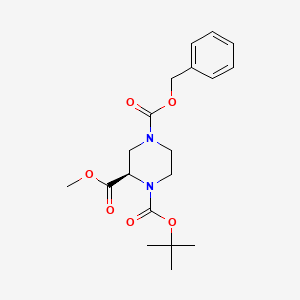
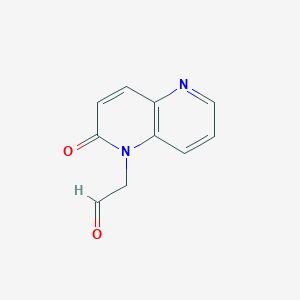

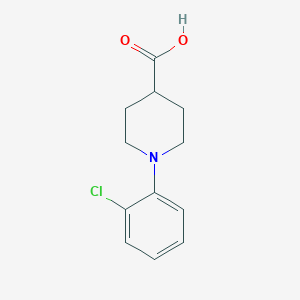
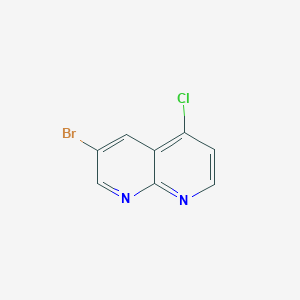

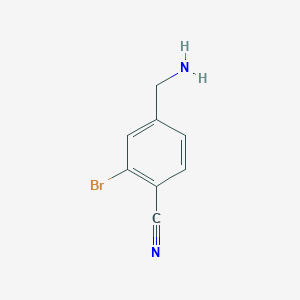



![(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-yl]-4-methylpentanamide](/img/structure/B1510025.png)
